Methyl 4-cyclopropyl-2,4-dioxobutanoate

Catalog No.
S766374
CAS No.
167408-67-5
M.F
C8H10O4
M. Wt
170.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-cyclopropyl-2,4-dioxobutanoate

CAS Number

167408-67-5

Product Name

Methyl 4-cyclopropyl-2,4-dioxobutanoate

IUPAC Name

methyl 4-cyclopropyl-2,4-dioxobutanoate

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c1-12-8(11)7(10)4-6(9)5-2-3-5/h5H,2-4H2,1H3

InChI Key

MFRDTCKJOFHQDZ-UHFFFAOYSA-N

SMILES

COC(=O)C(=O)CC(=O)C1CC1

Canonical SMILES

COC(=O)C(=O)CC(=O)C1CC1

Methyl 4-cyclopropyl-2,4-dioxobutanoate is an organic compound with the molecular formula C8H10O4C_8H_{10}O_4 and a molecular weight of 170.16 g/mol. It is characterized by the presence of a cyclopropyl group and two carbonyl groups within its structure, which contribute to its reactivity and potential biological activity. The compound is recognized by its CAS number 167408-67-5 and is often utilized in various

  • Due to the limited information available, the mechanism of action of Methyl 4-cyclopropyl-2,4-dioxobutanoate remains unknown [, ].
  • No safety information regarding flammability, reactivity, or toxicity is currently available in scientific literature [, ].
, including:

  • Carbonylation Reactions: This compound can be synthesized through carbonylation of ketoesters, which involves the introduction of carbon monoxide into the reaction mixture, leading to the formation of carbonyl compounds.
  • Nef Reaction: The Nef reaction involves the conversion of a ketone or aldehyde into a carboxylic acid derivative, which can be applied to methyl 4-cyclopropyl-2,4-dioxobutanoate to yield various derivatives useful in synthetic organic chemistry .

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecular architectures.

The synthesis of methyl 4-cyclopropyl-2,4-dioxobutanoate can be achieved through several methods:

  • Carbonylation of Ketoesters: This method involves reacting ketoesters with carbon monoxide under specific conditions to yield methyl 4-cyclopropyl-2,4-dioxobutanoate.
  • One-Pot Synthesis: Recent studies have explored one-pot synthesis techniques that streamline the production process by combining multiple reaction steps into a single procedure, enhancing efficiency and yield .
  • Base-Mediated Reactions: Base-mediated reactions involving cyclopropyl methyl derivatives have also been utilized to synthesize this compound effectively .

These methods illustrate the compound's accessibility for research and industrial applications.

Methyl 4-cyclopropyl-2,4-dioxobutanoate has various applications in:

  • Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activities, it may be explored for developing new pharmaceuticals or as a precursor for bioactive compounds.
  • Proteomics Research: The compound is utilized in biochemical studies related to proteomics, aiding in the understanding of protein interactions and functions .

Methyl 4-cyclopropyl-2,4-dioxobutanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameCAS NumberSimilarityUnique Features
Ethyl 4-cyclopropyl-2,4-dioxobutanoate21080-80-80.94Ethyl group instead of methyl
Methyl 5-methyl-2,4-dioxohexanoate20577-64-40.97Contains a hexanoate structure
Methyl 5,5-dimethyl-2,4-dioxohexanoate42957-17-50.94Additional dimethyl substitution
Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate29800-43-90.92Cycloheptyl substituent
7-(3-(2-Methoxy-2-oxoacetyl)-2,4,5-trioxocyclopentyl)heptanoic acid22935-41-70.94Complex tricyclic structure

These compounds highlight the uniqueness of methyl 4-cyclopropyl-2,4-dioxobutanoate within its class due to its specific cyclopropyl group and dicarbonyl functionality.

XLogP3

0.3

Wikipedia

Methyl 4-cyclopropyl-2,4-dioxobutanoate

Dates

Modify: 2023-08-15

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